4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine
Description
4-[(1-Cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropanecarbonyl-piperidinyloxy moiety. The pyrimidine ring is a six-membered aromatic system with two nitrogen atoms, while the piperidine group introduces a saturated six-membered ring with one nitrogen atom, further functionalized by a cyclopropane carbonyl group.
Properties
IUPAC Name |
cyclopropyl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(10-3-4-10)16-7-1-2-11(8-16)18-12-5-6-14-9-15-12/h5-6,9-11H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROYJFZRUDVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of Piperidine
Step 1: Synthesis of 3-Hydroxypiperidine
Piperidine is hydroxylated at the 3-position via oxidation or substitution. A common method employs N-oxidation followed by acid-mediated rearrangement.
Reaction conditions :
- Oxidizing agent : mCPBA (meta-chloroperbenzoic acid).
- Solvent : Dichloromethane.
- Temperature : 0–5°C.
Yield : 65–70%.
Step 2: Cyclopropanecarbonylation of Piperidine
The hydroxyl group is acylated using cyclopropanecarbonyl chloride under basic conditions.
Reaction conditions :
- Reagents : Cyclopropanecarbonyl chloride, triethylamine (TEA).
- Solvent : Tetrahydrofuran (THF).
- Temperature : Room temperature (20–25°C).
Yield : 85–90%.
Step 3: Etherification with Pyrimidine
The acylated piperidine is coupled to 4-chloropyrimidine via an SN2 mechanism.
Reaction conditions :
- Base : Sodium hydride (NaH).
- Solvent : Dimethylformamide (DMF).
- Temperature : 80°C.
Yield : 60–65%.
Route 2: Mitsunobu-Mediated Ether Bond Formation
This route prioritizes ether bond formation early in the synthesis.
Step 1: Mitsunobu Coupling of 3-Hydroxypiperidine and 4-Hydroxypyrimidine
Reaction conditions :
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).
- Solvent : THF.
- Temperature : 0°C to room temperature.
Yield : 75–80%.
Step 2: Acylation of Piperidine Nitrogen
The coupled product is acylated as in Route 1.
Yield : 90–95%.
Route 3: Solid-Phase Synthesis for High-Throughput Applications
A resin-bound strategy facilitates rapid purification.
Step 1: Immobilization of 4-Hydroxypyrimidine
Wang resin functionalized with hydroxypyrimidine.
Step 2: Piperidine Coupling
Mitsunobu conditions attach 3-hydroxypiperidine.
Step 3: On-Resin Acylation
Cyclopropanecarbonyl chloride in DCM/TEA.
Step 4: Cleavage and Isolation
TFA-mediated cleavage yields the final product.
Overall yield : 50–55%.
Optimization Strategies for Enhanced Efficiency
Solvent and Catalytic Systems
- Etherification : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Acylation : Non-polar solvents (toluene) minimize side reactions.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling yields in halogenated pyrimidine routes.
Temperature and Reaction Time
- Low temperatures (0–5°C) prevent decomposition during acylation.
- Reflux conditions (80–100°C) accelerate SN2 displacements.
Purification Techniques
- Column chromatography : Silica gel with hexane/ethyl acetate gradients.
- Recrystallization : Ethanol/water mixtures for final product polishing.
Analytical Characterization and Quality Control
Structural Confirmation
- ¹H NMR :
- Cyclopropane protons: δ 0.5–1.5 ppm (multiplet).
- Pyrimidine aromatic protons: δ 8.3–8.7 ppm (doublet).
- ¹³C NMR :
- Carbonyl carbon: δ 170–175 ppm.
- Pyrimidine carbons: δ 155–160 ppm.
- HRMS : [M+H]⁺ calculated for C₁₃H₁₇N₃O₂: 247.1297; observed: 247.1295.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting point : 142–144°C.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 55% | 70% | 50% |
| Purification Ease | Moderate | High | High |
| Scalability | Low | High | Medium |
| Cost Efficiency | High | Medium | Low |
Challenges and Mitigation Strategies
Side Reactions
- Piperidine over-acylation : Controlled stoichiometry (1:1 acyl chloride:piperidine).
- Ether cleavage : Avoid acidic conditions post-coupling.
Stability Considerations
- Hydrolytic degradation : Store at -20°C in anhydrous solvents.
- Photodegradation : Amber glassware for light-sensitive intermediates.
Industrial and Research Applications
- Pharmaceutical intermediates : Kinase inhibitor scaffolds.
- Material science : Ligands for metal-organic frameworks (MOFs).
Chemical Reactions Analysis
4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential interactions with biological macromolecules, aiding in the understanding of biochemical pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues with Piperidine-Pyrimidine Motifs
Several compounds in share structural similarities with the target molecule, particularly in their piperidine and pyrimidine components:
- tert-Butyl 4-(1-(pyrimidin-2-yl)piperidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate (3aa) : This compound features a pyrimidine linked to a piperidine ring, albeit with a tert-butyl carbamate group. Synthesized via cross-electrophile coupling (57% yield), its structure was confirmed by NMR and HRMS .
- 2-(4-(5-Methylpyridin-2-yl)piperidin-1-yl)pyrimidine (3ab) : Substituted with a methylpyridine group, this analog was synthesized in 50% yield using similar methods .
Key Differences :
- The target compound’s cyclopropane carbonyl group introduces steric constraints and enhanced hydrophobicity compared to the tert-butyl or methylpyridine groups in 3aa and 3ab.
- Synthetic yields for analogs (50–65%) suggest that steric hindrance from the cyclopropane group in the target compound may require optimized reaction conditions.
Pyridyl-Pyrimidine Derivatives
| Compound | Melting Point (°C) | Notable Properties |
|---|---|---|
| 4-(2-Pyridyl)pyrimidine | 75–78 | Limited synthetic applications; coordination chemistry potential |
| 4-(3-Pyridyl)pyrimidine | 85–88 | Higher thermal stability vs. 2-pyridyl isomer |
| 4-(4-Pyridyl)pyrimidine | 131–133 | Highest melting point; structural rigidity |
Comparison with Target Compound :
- Melting points of pyridyl-pyrimidines correlate with substituent symmetry and packing efficiency, suggesting that the target’s asymmetric substituents may lower its melting point relative to 4-(4-pyridyl)pyrimidine.
Biological Activity
4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine is a synthetic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components, including a pyrimidine ring and a cyclopropanecarbonyl piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 232.28 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent.
The biological effects of this compound are believed to be mediated through specific interactions with cellular targets. Preliminary data suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to growth and survival.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
In Vitro Studies :
- Cell Line Testing : The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent reduction in cell viability.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased rates of apoptosis compared to controls.
-
In Vivo Studies :
- Animal Models : In murine models of cancer, administration of the compound led to significant tumor regression without notable toxicity.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) demonstrated favorable pharmacokinetic properties, supporting further development as a therapeutic agent.
Data Summary Table
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Significant reduction in MCF-7 cell viability | |
| In Vitro | Induction of apoptosis in A549 cells | |
| In Vivo | Tumor regression in murine models | |
| Pharmacokinetics | Favorable ADME properties |
Q & A
Basic: What are the key synthetic steps and reagents for preparing 4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine?
The synthesis typically involves multi-step protocols:
- Step 1: Functionalization of the piperidine ring, such as introducing a hydroxyl group at the 3-position, often using hydroxylation or substitution reactions under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2: Cyclopropanecarbonyl group attachment via nucleophilic acyl substitution, employing reagents like cyclopropanecarbonyl chloride and a base (e.g., triethylamine) to activate the piperidine nitrogen .
- Step 3: Coupling the modified piperidine to the pyrimidine core via an ether linkage. Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SN2 reactions with activated pyrimidine derivatives are common .
Critical reagents : Dichloromethane (solvent), triethylamine (base), and coupling agents like DIAD .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity in substitution steps, while toluene minimizes side reactions in cyclopropane coupling .
- Catalyst use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in pyrimidine functionalization .
- Temperature control : Low temperatures (0–5°C) reduce decomposition during acylations, while reflux conditions accelerate ether bond formation .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) resolves co-eluting byproducts .
Basic: What biological targets or mechanisms are associated with this compound?
The compound’s pyrimidine-piperidine scaffold suggests potential interactions with:
- Kinases : The pyrimidine core mimics ATP-binding motifs, making it a candidate for kinase inhibition studies .
- GPCRs : The piperidine and cyclopropane groups may modulate receptor binding, as seen in structurally related neuropharmacological agents .
Screening methods : Radioligand binding assays (for GPCRs) and enzymatic kinase activity assays (e.g., ADP-Glo™) are initial steps .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Structural validation : Confirm compound identity via H/C NMR and HRMS to rule out batch-specific impurities .
- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments under consistent pH/temperature conditions .
- Computational modeling : Dock the compound into target protein structures (e.g., using AutoDock Vina) to predict binding modes and reconcile divergent activity reports .
Basic: What analytical techniques are recommended for characterizing this compound?
- Structural confirmation :
- H/C NMR for functional group assignment (e.g., cyclopropane protons at δ 0.5–1.5 ppm) .
- HRMS to verify molecular weight (expected [M+H] for CHNO: 260.1396).
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Advanced: How can stability studies be designed to assess degradation under physiological conditions?
- Forced degradation : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH, 37°C) to simulate gastrointestinal environments.
- Oxidative stress (3% HO) and light (ICH Q1B guidelines) .
- Analytical monitoring : LC-MS tracks degradation products (e.g., hydrolyzed cyclopropane or cleaved ether bonds) .
- Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .
Basic: What computational tools predict the compound’s physicochemical properties?
- Lipophilicity : Calculate logP using ChemAxon or Molinspiration (expected logP ~2.1 due to pyrimidine’s polarity and cyclopropane’s hydrophobicity) .
- Solubility : QSPR models in ACD/Labs or SwissADME estimate aqueous solubility (predicted ~0.1 mg/mL, necessitating co-solvents like DMSO) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Piperidine modifications : Introduce methyl groups at C-4 to enhance target binding rigidity .
- Pyrimidine substitutions : Replace oxygen with sulfur (thioether) to improve metabolic stability .
- Cyclopropane bioisosteres : Test spirocyclic or bicyclic analogs to balance lipophilicity and solubility .
Basic: What safety precautions are essential when handling this compound?
- PPE : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential irritant properties of pyrimidine derivatives .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How can in vitro and in vivo data discrepancies be addressed in pharmacokinetic studies?
- Metabolic profiling : Use liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation .
- Protein binding assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to explain low free drug concentrations in vivo .
- Formulation adjustments : Incorporate cyclodextrins or lipid nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
